![molecular formula C13H14F3N3O3S B1442967 N-[2,2,2-trifluoro-1-(4-formylpiperazin-1-yl)ethylidene]benzenesulfonamide CAS No. 1311319-54-6](/img/structure/B1442967.png)
N-[2,2,2-trifluoro-1-(4-formylpiperazin-1-yl)ethylidene]benzenesulfonamide
Overview
Description
N-[2,2,2-trifluoro-1-(4-formylpiperazin-1-yl)ethylidene]benzenesulfonamide, also known as N-TFEPSA, is a synthetic, non-steroidal sulfonamide with a variety of applications in scientific research. It was first synthesized in the late 1990s and has since become a widely used tool in the study of biochemical processes.
Scientific Research Applications
Gastroprotective Properties of Related Compounds
Research into compounds with similar structural motifs, such as ebrotidine, reveals their potential in treating ulcer diseases by combining H2-receptor antagonist properties with cytoprotective actions, enhancing mucus gel properties and promoting mucosal repair (B. Slomiany, J. Piotrowski, A. Slomiany, 1997). This highlights the multifaceted roles such compounds can play in gastroenterology.
DNA Binding and Chromosome Staining
Compounds like Hoechst 33258, with structural elements that may resemble the query compound, are utilized for DNA binding with specificity to AT-rich sequences, and as fluorescent stains in chromosome and nuclear staining, indicating their value in genetic and cellular studies (U. Issar, R. Kakkar, 2013).
properties
IUPAC Name |
(NZ)-N-[2,2,2-trifluoro-1-(4-formylpiperazin-1-yl)ethylidene]benzenesulfonamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14F3N3O3S/c14-13(15,16)12(19-8-6-18(10-20)7-9-19)17-23(21,22)11-4-2-1-3-5-11/h1-5,10H,6-9H2/b17-12- | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
REAUHGBYHPCIEY-ATVHPVEESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C=O)C(=NS(=O)(=O)C2=CC=CC=C2)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCN1C=O)/C(=N\S(=O)(=O)C2=CC=CC=C2)/C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14F3N3O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2,2,2-trifluoro-1-(4-formylpiperazin-1-yl)ethylidene]benzenesulfonamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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